molecular formula C19H17NO3S2 B5358176 2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate CAS No. 385380-88-1

2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Cat. No.: B5358176
CAS No.: 385380-88-1
M. Wt: 371.5 g/mol
InChI Key: VVHDVTPFGBLWEC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a β-keto-sulfone derivative characterized by a 2,4-dimethylphenyl group linked to a ketone-oxygenated ethyl chain and a benzothiazole-sulfanylacetate moiety. Such compounds are pivotal in organic synthesis, particularly as intermediates for Michael additions, Knoevenagel condensations, and the preparation of polyfunctionalized heterocycles like chalcones and vinyl sulfones . The benzothiazole core enhances biological activity, while the sulfanyl group contributes to redox versatility and metal coordination capabilities.

Properties

IUPAC Name

[2-(2,4-dimethylphenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-12-7-8-14(13(2)9-12)16(21)10-23-18(22)11-24-19-20-15-5-3-4-6-17(15)25-19/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHDVTPFGBLWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168305
Record name 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(2-benzothiazolylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385380-88-1
Record name 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(2-benzothiazolylthio)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385380-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(2-benzothiazolylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid with 2-(2,4-dimethylphenyl)-2-oxoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets in the central nervous system. It is believed to modulate the activity of GABA receptors and sodium channels, which play crucial roles in the regulation of neuronal excitability. By enhancing GABAergic inhibition and stabilizing sodium channel activity, the compound can reduce the likelihood of seizure occurrence .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Applications/Properties
2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate 2,4-dimethylphenyl, benzothiazole-sulfanyl ~371.4 (calc.) Synthetic intermediates, redox activity
[2-(4-Methoxyphenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate 4-methoxyphenyl ~369.4 (calc.) Enhanced solubility in polar solvents
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone 2,4-dihydroxyphenyl ~317.3 (calc.) Chelation potential, antioxidant activity
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate 1,3,4-oxadiazole, phenyl ~278.3 (calc.) Antimicrobial, antitumor applications

Key Observations :

  • Electron-Donating Groups : The 2,4-dimethylphenyl group in the target compound provides steric hindrance and electron-donating effects, stabilizing intermediates in condensation reactions compared to the 4-methoxyphenyl analog, which offers greater polarity .
  • Benzothiazole vs. Oxadiazole Cores : Benzothiazole derivatives exhibit stronger π-π stacking interactions in catalytic systems, whereas oxadiazole analogs (e.g., Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) are more effective in antimicrobial applications due to their planar heterocyclic structure .
  • Hydroxyl Substituents : The 2,4-dihydroxyphenyl variant (CAS 401602-69-5) shows marked chelation activity toward transition metals, making it suitable for antioxidant formulations, unlike the dimethylphenyl derivative’s focus on synthetic utility .

Physicochemical Properties

  • Solubility: The 2,4-dimethylphenyl group reduces water solubility compared to hydroxylated analogs but improves compatibility with nonpolar organic solvents (e.g., toluene, dichloromethane).
  • Thermal Stability : Benzothiazole-sulfanyl derivatives generally decompose above 200°C, with alkyl substituents (e.g., methyl, ethyl) enhancing thermal resistance over methoxy groups .

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